molecular formula C13H19NO B13268297 2-[1-(Cyclopentylamino)ethyl]phenol

2-[1-(Cyclopentylamino)ethyl]phenol

Cat. No.: B13268297
M. Wt: 205.30 g/mol
InChI Key: DUKQTDSSOKXMSS-UHFFFAOYSA-N
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Description

2-[1-(Cyclopentylamino)ethyl]phenol is an organic compound with the molecular formula C13H19NO. This compound is characterized by the presence of a phenol group and a cyclopentylamino group attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopentylamino)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to replace the halide group with the desired substituent .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . This method is scalable and can be performed at room temperature, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopentylamino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclopentylaminoethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce various cyclopentylaminoethyl derivatives.

Scientific Research Applications

2-[1-(Cyclopentylamino)ethyl]phenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopentylamino)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the cyclopentylamino group can interact with receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

2-[1-(Cyclopentylamino)ethyl]phenol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.

Biological Activity

2-[1-(Cyclopentylamino)ethyl]phenol, a compound characterized by its unique cyclopentylamino group, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N1_{1}O1_{1}. Its structure features a phenolic ring substituted with a cyclopentylamino group, which is believed to enhance its biological activity compared to other phenolic compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which can be linked to the presence of the phenolic hydroxyl group that contributes to its reactivity .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound could share these properties .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various microbial strains, potentially useful in treating infections.
Anti-inflammatoryMay inhibit inflammatory pathways, similar to other phenolic compounds.
Neurological EffectsPotential therapeutic effects in neurological disorders due to receptor modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:

  • Antimicrobial Study : A study on phenolic compounds revealed that derivatives similar to this compound exhibited significant antimicrobial activity against common pathogens. The hydroxyl group was crucial for this activity, acting as a reactive site for microbial interaction .
  • Inflammation Model : In vitro experiments demonstrated that compounds structurally related to this compound could reduce levels of pro-inflammatory cytokines in cell cultures, indicating potential applications in inflammatory diseases .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[1-(cyclopentylamino)ethyl]phenol

InChI

InChI=1S/C13H19NO/c1-10(14-11-6-2-3-7-11)12-8-4-5-9-13(12)15/h4-5,8-11,14-15H,2-3,6-7H2,1H3

InChI Key

DUKQTDSSOKXMSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)NC2CCCC2

Origin of Product

United States

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